![molecular formula C18H18ClN5O B2748915 5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-carboxamide CAS No. 1291863-23-4](/img/structure/B2748915.png)
5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-carboxamide
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Description
5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-carboxamide, also known as CT4, is a novel compound that has recently gained attention in the scientific community. CT4 belongs to the class of triazolidine-4-carboxamides and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Biological Evaluation
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, demonstrating significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, indicating potential applications in cancer treatment (Rahmouni et al., 2016).
- A series of functionalized amino acid derivatives were synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines, showing interesting cytotoxicity in ovarian cancer and promising results in oral cancers (Kumar et al., 2009).
Antimycobacterial Activity and Cytotoxicity
- New 5-chloro-N-phenylpyrazine-2-carboxamides demonstrated significant in vitro activity against Mycobacterium tuberculosis, with certain derivatives showing potent anti-inflammatory and/or analgesic activities without acute gastrolesivity, highlighting their potential as anti-mycobacterial and anti-inflammatory drugs (Zítko et al., 2013).
Anti-Influenza Virus Activity
- Benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable antiavian influenza virus activity, providing a new route to compounds effective against bird flu influenza (Hebishy et al., 2020).
Synthesis of Heterocyclic Compounds
- Various methodologies have been developed for the synthesis of heterocyclic compounds, such as pyrazolopyrimidines and triazolopyrimidines, which have applications in creating new pharmacophores for designing anticancer agents (Almazroa et al., 2004).
properties
IUPAC Name |
5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c19-14-9-4-10-15(12-14)21-17-16(22-24-23-17)18(25)20-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12,16-17,21-24H,5,8,11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBISDZIBALGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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